N-(1-(furan-2-yl)propan-2-yl)-3-methylbenzamide
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Overview
Description
N-(1-(furan-2-yl)propan-2-yl)-3-methylbenzamide is an organic compound that features a furan ring, a propan-2-yl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-yl)propan-2-yl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with 1-(furan-2-yl)propan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-2-yl)propan-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
N-(1-(furan-2-yl)propan-2-yl)-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-(furan-2-yl)propan-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The furan ring and benzamide moiety can interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or modulation of oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(furan-2-yl)propan-2-yl)furan-2-carboxamide
- N-(1-(furan-2-yl)propan-2-yl)cyclopropanecarboxamide
- N-(1-(furan-2-yl)propan-2-yl)-3-(phenylsulfonyl)propanamide
Uniqueness
N-(1-(furan-2-yl)propan-2-yl)-3-methylbenzamide is unique due to the presence of both a furan ring and a benzamide moiety, which confer distinct chemical and biological properties. Its structural features allow it to participate in a variety of chemical reactions and exhibit potential biological activities that may not be observed in similar compounds.
Properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-5-3-6-13(9-11)15(17)16-12(2)10-14-7-4-8-18-14/h3-9,12H,10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIVQYRDSZRCGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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